2-((2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research
Preparation Methods
The synthesis of 2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the pyrazine ring: The pyrazole intermediate is then subjected to further cyclization reactions to form the pyrazine ring.
Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol derivative.
Attachment of the trifluoromethylphenyl group: The final step includes the acylation of the intermediate with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can bind to the active sites of enzymes, thereby inhibiting their activity.
Modulating receptors: The compound may interact with cell surface receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their replication and transcription processes.
The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern, leading to distinct chemical properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds contain an additional triazole ring, which can enhance their biological activity.
Properties
Molecular Formula |
C22H17F3N4OS |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17F3N4OS/c1-14-6-8-15(9-7-14)18-12-19-21(26-10-11-29(19)28-18)31-13-20(30)27-17-5-3-2-4-16(17)22(23,24)25/h2-12H,13H2,1H3,(H,27,30) |
InChI Key |
CTMDLQFFBXYSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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